molecular formula C15H20O3 B157551 Carabrone CAS No. 1748-81-8

Carabrone

Cat. No.: B157551
CAS No.: 1748-81-8
M. Wt: 248.32 g/mol
InChI Key: AGIQIKMGJVLKMA-NLRWUALESA-N
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Description

Carabrone (CAS: 1748-81-8) is a germacrane-type sesquiterpene lactone first isolated from Carpesium abrotanoides L. . Its molecular formula is C₁₅H₂₀O₃, featuring a bicyclic structure with a cyclopropane ring and a γ-lactone moiety . Key functional groups include the C-4 carbonyl and Δ¹¹,¹³ double bond, which are critical for its bioactivity .

This compound exhibits broad-spectrum antifungal and antitumor properties. Against Colletotrichum lagenarium, it demonstrates an EC₅₀ of 7.1 µg/mL in spore germination assays, outperforming synthetic fungicides like chlorothalonil (EC₅₀ 0.75 µg/mL) in efficacy . In oncology, this compound inhibits pancreatic cancer cell proliferation (e.g., SW1990) by suppressing MMP2/9 expression and inducing ferroptosis, with 40 µM achieving significant anti-migratory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carabrone can be synthesized through various chemical reactions. One common method involves the reaction of 2,4-dinitrophenyl hydrazine with this compound in the presence of hydrogen chloride to form derivatives . Another method includes the reaction of benzhydrazide or semicarbazide with this compound to yield different derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as Carpesium abrotanoides. The extraction process includes solvent extraction followed by purification steps to isolate the pure compound .

Chemical Reactions Analysis

Reactions of Carabrone

  • Antifungal Activity : this compound derivatives exhibit antifungal activity against Botrytis cinerea and Colletotrichum lagenarium in vitro and in vivo .

  • Bactericidal Activities : this compound derivatives synthesized through modification at C-4 can be used to control plant diseases .

  • Reaction with 2,4-dinitrophenyl hydrazine (DNPH) : this compound reacts with DNPH in the presence of hydrogen chloride (HCl) .

  • Reaction with Benzhydrazide or Semicarbazide : Benzhydrazide or semicarbazide react with this compound to give specific compounds .

  • Reduction of Carbonyl Group : The carbonyl group of this compound can be reduced in the presence of NaBH4, followed by chlorination of the 4-OH group with thionyl chloride (SOCl2) .

  • Reaction with Acyl Chlorides : this compound reacts with acyl chlorides in the presence of pyridine to afford compounds .

Spectroscopic Data of this compound Derivatives

Spectroscopic methods, such as 1H{}^1H NMR, 13C{}^{13}C NMR, and HR-ESI-MS, are used to characterize the structure of this compound derivatives .

Example Spectroscopic Data:

Compound TypeSpectroscopic MethodResult
Hydrazone Derivative13C{}^{13}C NMRδ\delta : 170.5, 163.8, 159.7, 153.6, 139.0, 135.1, 129.6, 122.5, 119.0, 117.7, 112.8, 75.7, 55.4, 39.0, 37.6, 37.1, 34.2, 30.6, 26.2, 22.9, 18.2, 17.1, 15.8
Sulfonyl Hydrazone13C{}^{13}C NMRδ\delta : 170.5, 158.1, 144.0, 139.1, 135.5, 129.4, 128.1, 122.5, 75.6, 38.5, 37.7, 37.2, 34.0, 30.6, 25.5, 23.0, 21.5, 18.2, 17.0, 16.0
Semicarbazone DerivativeHR-MS (ESI)m/z calcd for C16H24N3O3([M+H]+)C_{16}H_{24}N_3O_3([M+H]^+), 306.1812; found, 306.1812

Scientific Research Applications

Anticancer Applications

1.1 Mechanism of Action

Carabrone has been identified as a promising agent against pancreatic cancer. Studies indicate that it inhibits the proliferation of pancreatic cancer cell lines, such as SW1990, CFPAC-1, Capan-2, and PANC-1. The compound appears to induce ferroptosis , a form of regulated cell death, which is crucial for its anticancer effects . The mechanism involves:

  • Cell Cycle Arrest : this compound disrupts the cell cycle progression in cancer cells.
  • Induction of Ferroptosis : It activates pathways related to oxidative stress and lipid peroxidation.

1.2 Case Studies

  • In a study evaluating this compound's effects on SW1990 cells, it was found to significantly reduce cell viability in a concentration-dependent manner, with an IC50 value of approximately 5.53 µM . The compound also inhibited cell migration and invasion, indicating its potential as an anti-metastatic agent.
  • Proteomic analysis revealed that this compound treatment led to the differential expression of proteins involved in various biological processes, including those related to iron metabolism and tumor progression .

Antifungal Applications

2.1 Mechanism of Action

This compound exhibits notable antifungal properties, making it a candidate for use as a natural fungicide. Its mechanisms include:

  • Inhibition of Fungal Growth : this compound disrupts mitochondrial respiratory chain complexes in fungi such as Gaeumannomyces graminis, leading to reduced energy production and increased oxidative stress .
  • Disruption of Spore Germination : The compound interferes with the germination process of fungal spores, effectively preventing infection.

2.2 Case Studies

  • A study synthesized nine derivatives of this compound and tested them against Colletotrichum lagenarium, demonstrating enhanced antifungal activity compared to the parent compound .
  • Research indicated that this compound treatment resulted in a significant decrease in the activity of mitochondrial respiratory chain complex III in Gaeumannomyces graminis, suggesting its potential as an environmentally friendly fungicide .

Agricultural Applications

Due to its antifungal properties, this compound is being explored as a natural pesticide in agriculture. Its effectiveness against various fungal pathogens affecting crops positions it as a viable alternative to synthetic fungicides.

Summary Table of Applications

Application AreaMechanismNotable Findings
Oncology Induces ferroptosis; inhibits cell proliferationSignificant reduction in viability of pancreatic cancer cells (IC50 ~ 5.53 µM)
Mycology Disrupts mitochondrial function; inhibits spore germinationEffective against Gaeumannomyces graminis and Colletotrichum lagenarium
Agriculture Natural fungicidePotential alternative to synthetic pesticides

Comparison with Similar Compounds

Antifungal Derivatives of Carabrone

Structural modifications at the C-4 position yield derivatives with improved activity:

  • Hydrazone derivatives : 28 synthetic variants (e.g., compounds 6a–q, 7r–s, 8a–i) exhibit enhanced antifungal effects against Botrytis cinerea and C. lagenarium. The introduction of a hydrazine group increases binding affinity to fungal targets, reducing EC₅₀ values by 30–50% compared to this compound .
  • Carabrotalactones A (52) and B (43) : These sesquiterpenes, isolated alongside this compound, show moderate antifungal activity (EC₅₀ 12–18 µg/mL) but lack the γ-lactone ring, underscoring its importance in potency .

Table 1: Antifungal Activity of this compound and Derivatives

Compound Target Fungus EC₅₀ (µg/mL) Key Structural Feature
This compound C. lagenarium 7.1 C-4 carbonyl, Δ¹¹,¹³ double bond
This compound hydrazone 6a B. cinerea 4.2 C-4 hydrazine substitution
Carabrotalactone A C. lagenarium 15.3 Absence of γ-lactone

Comparison with Paclitaxel (PTX) in Anticancer Activity

While both compounds inhibit pancreatic cancer, their mechanisms differ:

  • This compound : Induces ferroptosis and suppresses MMP2/9, reducing SW1990 cell migration by 2–4 fold at 40 µM .
  • Paclitaxel (PTX) : A microtubule-stabilizing agent, PTX inhibits cell division but shows higher toxicity (IC₅₀ 10 nM vs. This compound’s 25 µM in SW1990) .

Table 2: Anticancer Mechanisms of this compound vs. Paclitaxel

Parameter This compound Paclitaxel (PTX)
Primary Target MMP2/9, Ferroptosis pathways Microtubules
Migration Inhibition (SW1990) 2–4 fold at 40 µM 1.5–2 fold at 10 nM
Toxicity (IC₅₀) 25 µM 10 nM

Structural Analogs in MASH Treatment

  • CA-21 : A this compound derivative with a modified lactone ring, CA-21 shows 3-fold higher STAT3 binding affinity, reducing hepatic fibrosis in murine MASH models at 5 mg/kg .

Biological Activity

Carabrone, a bicyclic monoterpene derived from various plant species, particularly Carpesium abrotanoides and Carpesium cernuum, has garnered attention for its diverse biological activities. This article delves into the compound's antifungal, antibacterial, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula C15H20OC_{15}H_{20}O, featuring a bicyclic skeleton with a cyclopropane ring fused to a benzofuran ring. It contains functional groups such as a ketone and a methyl group, which are believed to contribute to its biological activity .

Antifungal Activity

This compound exhibits significant antifungal properties, particularly against plant pathogens. Research has shown that it effectively inhibits the growth of fungi such as Botrytis cinerea and Gaeumannomyces graminis.

In Vitro Antifungal Efficacy

The antifungal activity of this compound and its derivatives has been quantified using IC50 values, which indicate the concentration needed to inhibit fungal growth by 50%. The following table summarizes the IC50 values for this compound against various fungal strains:

Fungal StrainIC50 (µg/mL)
Botrytis cinerea1.27 - 27.33
Gaeumannomyces graminis0.77 - 15.23

Studies indicate that this compound's antifungal mechanism may involve disrupting mitochondrial function in fungi, particularly affecting respiratory chain complexes .

Antibacterial Activity

This compound also demonstrates antibacterial properties. It is reported to disrupt bacterial cell membranes, leading to cell death. The exact mechanisms remain under investigation but may involve interference with metabolic processes within bacterial cells .

Anticancer Activity

Recent studies highlight this compound's potential as an anticancer agent, particularly against pancreatic cancer cells (SW1990). Research findings suggest that this compound inhibits cell proliferation and migration through mechanisms involving ferroptosis and the Hippo signaling pathway.

Case Study: SW1990 Cells

In vitro experiments showed that this compound significantly reduced colony formation in SW1990 pancreatic cancer cells:

  • Colony Formation Rate : this compound treatment decreased the colony formation rate by approximately sevenfold compared to control groups.
  • Mechanistic Insights : Proteomic analysis revealed alterations in proteins related to cell cycle regulation and apoptosis, indicating multiple pathways through which this compound exerts its effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Mitochondrial Disruption : this compound affects mitochondrial respiratory chain complexes, particularly complex III, leading to decreased ATP production in fungi .
  • Cell Cycle Arrest : In cancer cells, this compound induces cell cycle arrest and promotes ferroptosis, a form of regulated cell death associated with oxidative stress .
  • Membrane Integrity Disruption : The compound's lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function in both bacterial and fungal cells.

Q & A

Basic Research Questions

Q. What are the primary biological activities of Carabrone, and what standardized experimental models are used to evaluate them?

this compound, a bicyclic sesquiterpenic lactone, exhibits antifungal and antibacterial properties. Key activities include:

  • Antifungal action : Efficacy against Colletotrichum lagenarium (EC50 = 7.10 μg/mL) and Botrytis cinerea via C-4 structural modifications .
  • Antibacterial/antitumor potential : Derived from Carpesium abrotanoides fruits, with mechanisms under investigation .

Standard experimental models:

Assay Type Protocol Key Metrics
In vitro Mycelial growth inhibition assaysEC50, MIC (Minimum Inhibitory Concentration)
In vivo Plant pathogen challenge trials (e.g., tomato plants infected with B. cinerea)Disease severity index, lesion size reduction

Methodological guidance : Use dose-response curves for EC50 calculation and include positive controls (e.g., commercial fungicides) to validate assay sensitivity .

Q. What experimental protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?

Reproducibility requires:

  • Synthesis documentation : Detailed reaction conditions (solvents, catalysts, temperature) for C-4 modifications (e.g., hydrazone derivatives) .
  • Analytical validation :
    • Purity : HPLC/GC-MS with ≥95% purity thresholds.
    • Structural confirmation : NMR (¹H/¹³C), IR, and HRMS data .

Example workflow:

Synthesize derivatives via nucleophilic addition at C-2.

Characterize using spectroscopic methods.

Compare antifungal activity against parent compound .

Advanced Research Questions

Q. How can researchers design this compound derivatives with enhanced antifungal activity using structure-activity relationship (SAR) analysis?

Key strategy : Focus on C-4 modifications, which significantly influence antifungal potency.

  • Derivative synthesis : Introduce hydrazone, acylhydrazone, or sulfonylhydrazone groups at C-4 to enhance electrophilic reactivity .
  • QSAR modeling : Use molecular descriptors (e.g., logP, steric parameters) to correlate structural features with EC50 values.
Derivative Type EC50 (μg/mL) Activity Trend
Parent this compound7.10Baseline
Hydrazone derivative2.852.5× increase
Acylhydrazone4.201.7× increase

Methodological steps :

Synthesize derivatives with systematic C-4 substitutions.

Test antifungal activity in vitro/in vivo.

Perform regression analysis to identify critical molecular features .

Q. How should researchers resolve contradictions in SAR data for this compound derivatives?

Approach :

  • Systematic retesting : Re-evaluate conflicting compounds under standardized conditions (e.g., pH, inoculum size).
  • Mechanistic studies :
    • Molecular docking : Predict binding affinity to fungal enzymes (e.g., cytochrome P450).
    • Metabolomic profiling : Identify changes in fungal lipid or ergosterol biosynthesis post-treatment .

Case example : Discrepancies in hydrazone derivative activity may arise from stereochemical variations—resolve via chiral HPLC and single-crystal X-ray diffraction .

Q. What frameworks ensure rigorous formulation of this compound-related research questions?

Apply the FINER criteria :

  • Feasible : Can the study be completed with available resources? (e.g., access to fungal strains, synthesis facilities).
  • Novel : Does the question address gaps, such as this compound’s mechanism of action or resistance pathways?
  • Ethical : Are in vivo trials designed to minimize ecological impact?
  • Relevant : Align with broader goals (e.g., developing eco-friendly antifungals) .

Example question: "How do C-4 substituents in this compound derivatives influence binding to B. cinerea’s succinate dehydrogenase?"

Methodological Resources

  • Systematic reviews : Follow Cochrane guidelines for transparent data synthesis and bias reduction .
  • Data reporting : Adhere to Beilstein Journal protocols for experimental reproducibility (e.g., supplemental data submission) .

Properties

IUPAC Name

(3aR,4aS,5S,5aR,6aR)-5a-methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h10-13H,2,4-7H2,1,3H3/t10-,11+,12+,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIQIKMGJVLKMA-NLRWUALESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1C2C1(CC3C(C2)C(=C)C(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CC[C@H]1[C@H]2[C@@]1(C[C@@H]3[C@H](C2)C(=C)C(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938585
Record name 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1748-81-8
Record name 2H-Cyclopropa(f)benzofuran-2-one, octahydro-5a-methyl-3-methylene-5-(3-oxobutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001748818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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